
tert-Butyl 4-(bromomethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(bromomethyl)picolinate: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of picolinic acid, where the 4-position on the pyridine ring is substituted with a bromomethyl group and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)picolinate typically involves the bromination of a picolinic acid derivative. One common method includes the reaction of 4-methylpicolinic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The resulting 4-(bromomethyl)picolinic acid is then esterified with tert-butyl alcohol under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-(bromomethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include methyl-substituted picolinates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-(bromomethyl)picolinate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. It can be used to synthesize molecules that interact with biological targets, such as enzymes or receptors, for therapeutic purposes.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating functionalized compounds with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(bromomethyl)picolinate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The pyridine ring can stabilize intermediates through resonance, facilitating these reactions. The ester group can also participate in reactions, such as hydrolysis, to release picolinic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 6-(bromomethyl)picolinate
- tert-Butyl 2-(bromomethyl)picolinate
- tert-Butyl 3-(bromomethyl)picolinate
Comparison: tert-Butyl 4-(bromomethyl)picolinate is unique due to the position of the bromomethyl group on the pyridine ring. This positional isomerism can lead to differences in reactivity and the types of products formed in chemical reactions. For example, the 4-position may offer different steric and electronic environments compared to the 2-, 3-, or 6-positions, affecting the compound’s behavior in synthesis and applications .
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
tert-butyl 4-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-6-8(7-12)4-5-13-9/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
BWMMLZMTWOICLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


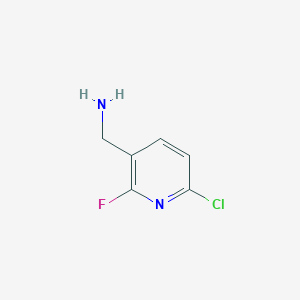
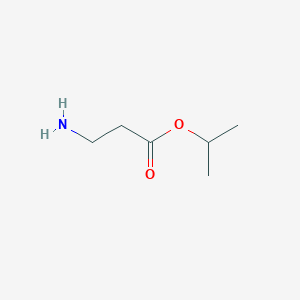
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)
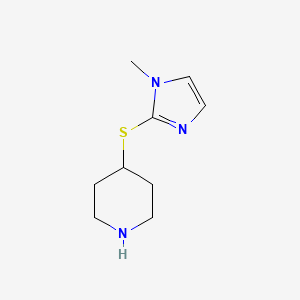

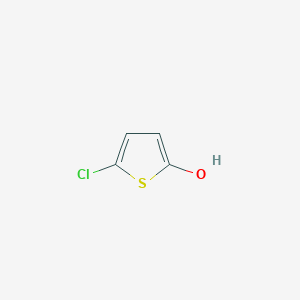
![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
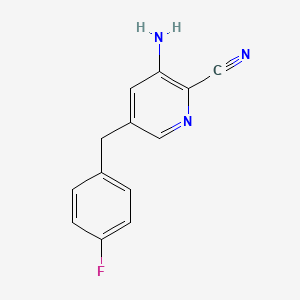
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
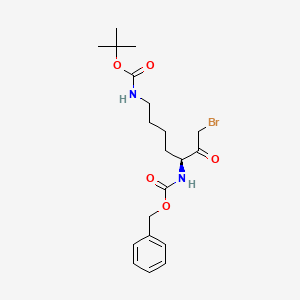
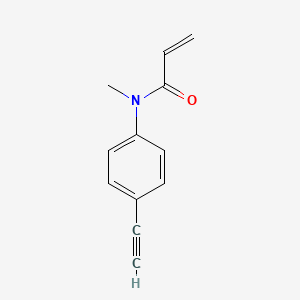
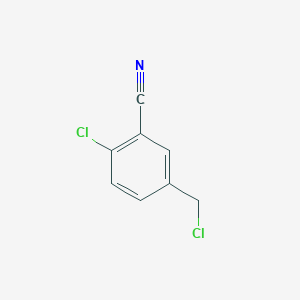
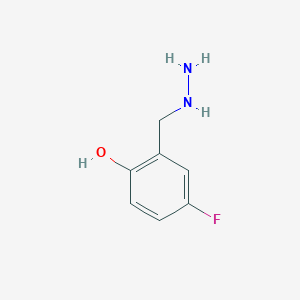
![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
